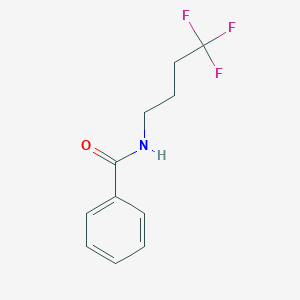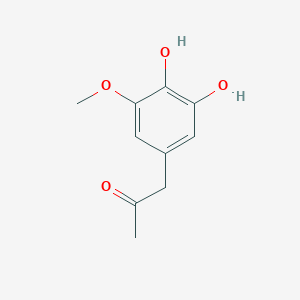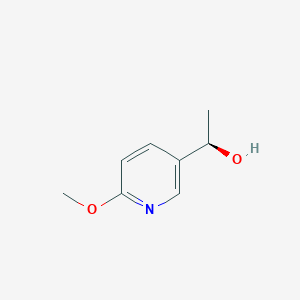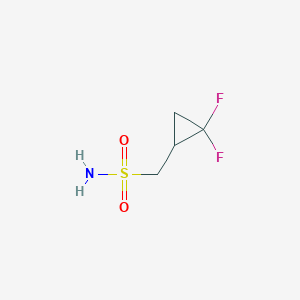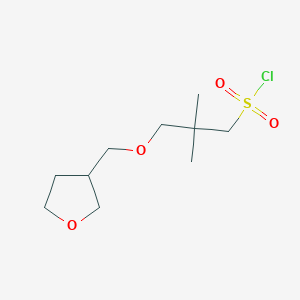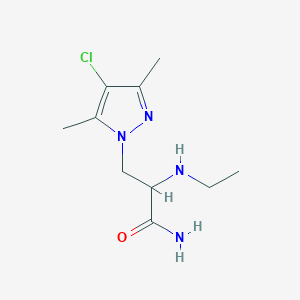
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl moiety, which is further bonded to a phosphonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 3,3,3-trifluoroprop-1-yne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the phosphite and subsequent nucleophilic attack on the alkyne .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted phosphonates, alkenes, and alkanes, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic natural phosphate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Dimethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate
Uniqueness
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to its specific combination of a trifluoromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H6F3O3P |
|---|---|
Molekulargewicht |
202.07 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C5H6F3O3P/c1-10-12(9,11-2)4-3-5(6,7)8/h1-2H3 |
InChI-Schlüssel |
RAGAJMQUHXGIGC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C#CC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


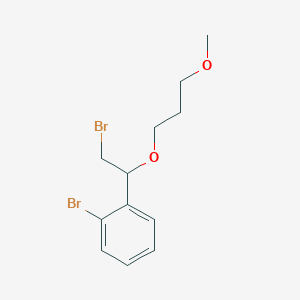
![3-Chloro-6-fluorobenzo[d]isothiazole](/img/structure/B13619838.png)
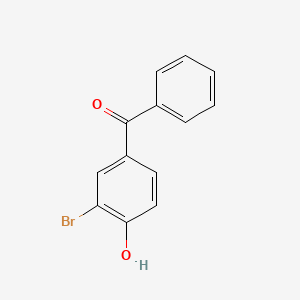
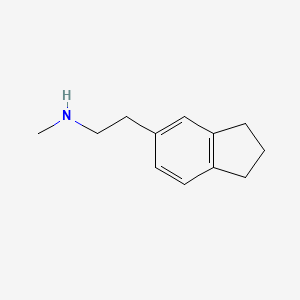
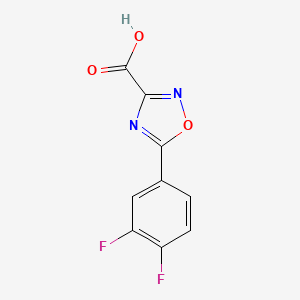
![6-(tert-Butoxycarbonyl)-2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13619854.png)
